molecular formula C9H8FN3 B2789479 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole CAS No. 2137687-93-3

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2789479
CAS No.: 2137687-93-3
M. Wt: 177.182
InChI Key: VXNRQIRBWFBRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a 3-fluoro-4-methylphenyl group

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” is not available, related compounds have been studied .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, is harmful if swallowed and causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

3-fluoro-4-methylphenyl azide+alkyneCu(I)This compound\text{3-fluoro-4-methylphenyl azide} + \text{alkyne} \xrightarrow{\text{Cu(I)}} \text{this compound} 3-fluoro-4-methylphenyl azide+alkyneCu(I)​this compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also improve the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various triazole derivatives with different functional groups.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNRQIRBWFBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.